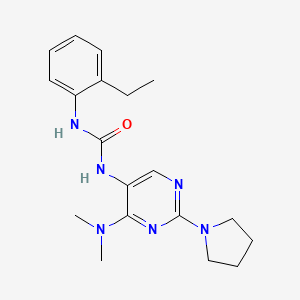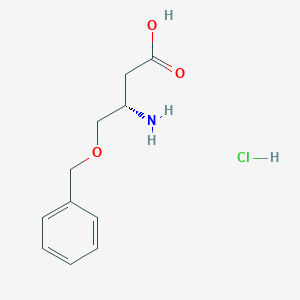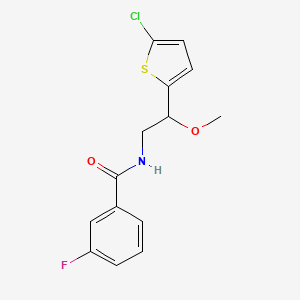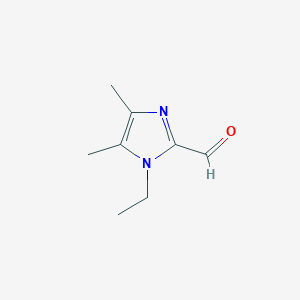
1-(4-(Dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(2-ethylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(Dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(2-ethylphenyl)urea, also known as EKI-785, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). This compound has shown promising results in preclinical studies as a potential cancer therapeutic agent.
Aplicaciones Científicas De Investigación
Synthesis of Cytotoxic Heterocyclic Compounds
Researchers have developed new diaryl-substituted pyridine, pyrimidine, pyrazole, and isoxazole derivatives with potential cytotoxic activity against cancer cell lines. These compounds were synthesized using similar structural motifs, highlighting the utility of such chemical structures in drug discovery. Notably, certain derivatives displayed promising growth inhibitory effects, indicating their potential in cancer treatment research (Mansour et al., 2020).
Structural Analysis and Hydrogen Bonding
Studies have focused on the structural aspects and hydrogen bonding capabilities of compounds featuring pyrimidin-yl and related groups. For instance, analysis of hydrogen-bonded ribbons and sheets in certain derivatives provides insights into their structural polarization, which is critical for understanding their reactivity and potential applications in designing molecular assemblies and materials (Orozco et al., 2009).
Chemical Reactivity and Synthesis Applications
Research into the reactivity of compounds containing pyrimidin-yl structures has led to the synthesis of novel derivatives with diverse applications. These studies shed light on the synthesis strategies and the potential of such compounds in creating new materials with specific chemical and physical properties. For example, the synthesis and characterization of stable betainic pyrimidinaminides demonstrate the versatility of these compounds in chemical synthesis (Schmidt, 2002).
Propiedades
IUPAC Name |
1-[4-(dimethylamino)-2-pyrrolidin-1-ylpyrimidin-5-yl]-3-(2-ethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6O/c1-4-14-9-5-6-10-15(14)21-19(26)22-16-13-20-18(23-17(16)24(2)3)25-11-7-8-12-25/h5-6,9-10,13H,4,7-8,11-12H2,1-3H3,(H2,21,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKJLOJUVEXDKLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)NC2=CN=C(N=C2N(C)C)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(2-ethylphenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[1-(Difluoromethyl)-5-methylpyrazol-3-yl]amino]acetic acid](/img/structure/B2634341.png)
![3-((3-Fluorobenzyl)thio)-6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2634343.png)
![2-ethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2634344.png)


![N-{[1-(2-chloropyridine-4-carbonyl)piperidin-4-yl]methyl}acetamide](/img/structure/B2634349.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2634351.png)

![1-ethyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine](/img/structure/B2634353.png)
![7-(4-bromophenyl)-5-phenyl-N-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2634354.png)

![5-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-1H-1,2,4-triazol-3-amine](/img/structure/B2634357.png)

